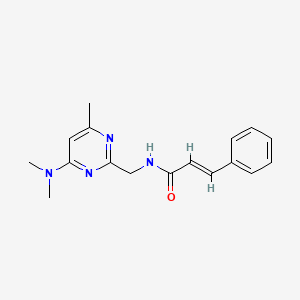
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)cinnamamide” is a complex organic compound. It is related to 4-Dimethylaminopyridine (DMAP), a derivative of pyridine . DMAP is a white solid that is more basic than pyridine, due to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
The synthesis of related compounds often involves DMAP as a nucleophilic catalyst for various reactions such as esterifications with anhydrides . A similar compound, 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS), is synthesized via Knoevenagel condensation reaction followed by metathesization reaction .Chemical Reactions Analysis
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and the Steglich rearrangement .Physical And Chemical Properties Analysis
DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It is soluble in water .Aplicaciones Científicas De Investigación
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives have received attention for their potential as anticancer agents. These compounds, through the functionality of the 3-phenyl acrylic acid, offer reactive sites for substitution and addition reactions, making them significant in medicinal research as traditional and synthetic antitumor agents. The synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives highlight their underutilized potential in anticancer research, despite a rich medicinal tradition dating back to the first published clinical use in 1905 (De, Baltas, & Bedos-Belval, 2011).
Environmental and Health Risks of Related Compounds
Research on related compounds such as N,N-dimethylformamide (DMF) and dimethylarsinic acid (DMAV) addresses their environmental and health risks. DMF, used as an organic solvent, has shown hazardous effects on workers exposed to it, especially causing liver damage (Kim & Kim, 2011). Similarly, DMAV, a metabolite of inorganic arsenic and active ingredient in some pesticidal products, has been studied for its carcinogenicity in rodents, offering insights into the metabolism, disposition, and potential human risk assessment (Cohen et al., 2006).
Pharmacological Dynamics of Cinnabar
Cinnabar, containing mercury compounds similar in some aspects to the structural components of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)cinnamamide, has been reviewed for its pharmacological dynamics, including toxicological effects and therapeutic potential. The review discusses the toxicological effects, preparation methods, appropriate doses, and drug combinations impacting cinnabar's toxicity, providing a potential insight into handling compounds with toxicological concerns (Jain et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-11-16(21(2)3)20-15(19-13)12-18-17(22)10-9-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,18,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIVDEJYJKRASF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

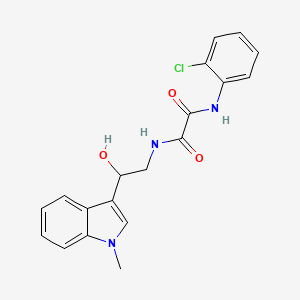
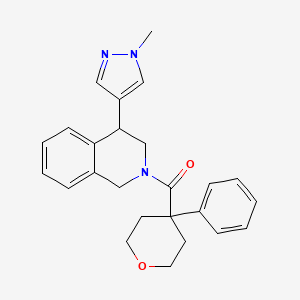
![N-(2-bromophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2958954.png)
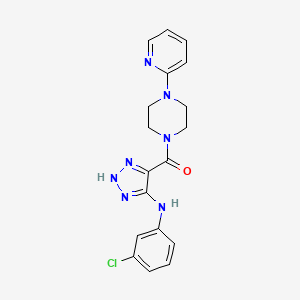
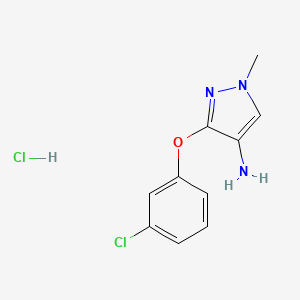

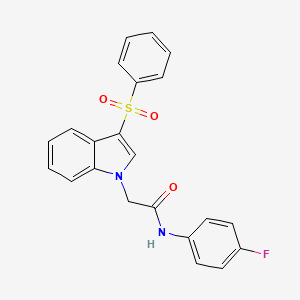

![4-Phenyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2958967.png)

![N1-(4-chlorobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B2958970.png)
![2,6-difluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958971.png)

![4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2958973.png)